BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

PPARα antagonism Nuclear receptor pharmacology Transactivation assay

This benzothiazole sulfonamide features a rare meta‑phenyl spacer that alters conformational flexibility and hydrogen‑bonding capacity—critical for PPARα SAR studies. It is not interchangeable with common N‑linked analogs. Use it for affinity‑based proteomic profiling, HPLC‑MS reference standards, or de novo bioassays. Supplied at ≥95% purity (HPLC) with a defined MW of 452.54, ensuring batch‑to‑batch reproducibility for benchmarking against published benzothiazole amide series.

Molecular Formula C23H20N2O4S2
Molecular Weight 452.54
CAS No. 941952-21-2
Cat. No. B2399413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS941952-21-2
Molecular FormulaC23H20N2O4S2
Molecular Weight452.54
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H20N2O4S2/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26)
InChIKeyVTDIAKFFWPFUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941952-21-2) Procurement Guide: Chemical Identity and Research-Use Baseline


N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941952-21-2) is a synthetic small molecule classified as a benzothiazole-based N-(phenylsulfonyl)amide [1]. Its structure combines a benzo[d]thiazole heterocycle linked via a meta-substituted phenyl ring to a propanamide chain, which is further functionalized with a 4-methoxyphenylsulfonyl group. This architecture places it within a compound family investigated for peroxisome proliferator-activated receptor alpha (PPARα) antagonism, where the benzothiazole scaffold and sulfonylamide moiety are critical pharmacophoric elements [1][2]. The compound is commercially available as a research reagent, typically supplied at ≥95% purity (HPLC), with a molecular formula of C23H20N2O4S2 and a molecular weight of 452.54 g/mol [3].

Why N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide Cannot Be Readily Substituted by In-Class Analogs: Structural Determinants of PPARα Antagonist Activity


Substitution among benzothiazole-based N-(phenylsulfonyl)amides is not trivial due to pronounced structure-activity relationship (SAR) sensitivity. In the 2019 study by Ammazzalorso et al., a series of closely related benzothiazole amides (compounds 2a–g) were evaluated for PPARα antagonism and antiproliferative activity; compound 2b demonstrated >90% inhibition of viability in paraganglioma cell lines with low micromolar IC50 values, while other congeners with seemingly minor structural variations exhibited markedly weaker or no activity [1]. The target compound, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, incorporates a unique meta-phenyl spacer between the benzothiazole and the amide nitrogen, a feature absent in the directly N-linked analogs that dominate the published literature. This structural difference is predicted to alter both the conformational flexibility and the hydrogen-bonding capacity of the molecule, which are critical for PPARα ligand binding domain interactions [1][2]. Consequently, generic replacement with another benzothiazole sulfonamide without confirmatory biological data risks introducing an agent with unknown target engagement and cellular potency.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941952-21-2): Comparator Analysis Limitations


PPARα Antagonist Potency: Structural Class-Level Inference Without Direct Compound-Specific Data

No peer-reviewed transactivation assay data were identified for the target compound in the accessible literature. The compound belongs to the benzothiazole-based N-(phenylsulfonyl)amide class, for which the 2011 Ammazzalorso et al. study reported dose-dependent PPARα antagonism using a GW7647-induced transactivation assay in HepG2 cells [1]. In that study, the most potent phenylsulfonamide analogs reduced PPARα activation by 40–60% at 10 μM, while the 2019 follow-up study reported that compound 2b achieved >90% viability inhibition in PTJ64i and PTJ86i paraganglioma cell lines with IC50 values in the low micromolar range [2]. Without direct experimental data for the target compound, its relative potency cannot be quantified. The meta-phenyl spacer present in the target compound's architecture is structurally distinct from the directly N-linked benzothiazole amides described in these studies, precluding direct extrapolation of potency.

PPARα antagonism Nuclear receptor pharmacology Transactivation assay

Antiproliferative Selectivity in Paraganglioma vs. Pancreatic/Colorectal Cancer: Class-Level Evidence Only

The 2019 benzothiazole amide study demonstrated that compound 2b exhibited marked selectivity for PPARα-overexpressing paraganglioma cell lines (PTJ64i and PTJ86i) over pancreatic (AsPC-1, PANC-1) and colorectal (HT-29) cancer lines, with >90% versus ~40–60% viability reduction at comparable concentrations [1]. The target compound's antiproliferative profile across these or any other cancer cell lines has not been published. The meta-phenyl substitution may influence cell permeability and target engagement differently than the directly linked analogs, but no experimental comparison exists.

Antiproliferative activity Paraganglioma Cancer cell line panel

CPT1A Gene Expression Modulation: Indirect Class-Level Evidence from Related Phenylsulfonamides

In the 2011 study, select benzothiazole-based N-(phenylsulfonyl)amides were shown to inhibit CPT1A mRNA expression, a downstream target gene of PPARα involved in mitochondrial fatty acid oxidation [1]. This pharmacodynamic marker provides mechanistic evidence for PPARα pathway engagement beyond the transactivation assay. No CPT1A expression data exist for the target compound, and the impact of the meta-phenyl spacer on this downstream signaling endpoint is unknown.

CPT1A Fatty acid oxidation PPARα target gene

Recommended Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide Based on Available Evidence


Exploratory PPARα Antagonist SAR Studies Requiring a Meta-Phenyl Spacer Scaffold

The primary value proposition of this compound lies in its unique meta-phenyl spacer architecture, which is structurally orthogonal to published benzothiazole amide series. Researchers conducting SAR exploration to map the conformational and pharmacophoric requirements of the PPARα ligand binding domain may use this compound as a scaffold-diversification tool, provided they are prepared to generate de novo transactivation and cellular activity data. The 2011 and 2019 studies from the Ammazzalorso group [1] provide the methodological framework (GW7647-induced reporter assay in HepG2 cells; MTT viability in PPARα-overexpressing cancer lines) against which this compound can be benchmarked.

Chemical Biology Probe for Benzothiazole-Protein Interaction Mapping

The compound's benzothiazole-phenyl-sulfonylpropanamide structure offers three distinct pharmacophoric modules (benzothiazole, central phenyl, 4-methoxyphenylsulfonyl) that can be systematically varied. This makes it suitable for affinity-based proteomic profiling or thermal shift assays aimed at identifying off-target interactors of benzothiazole-containing ligands. The class-level evidence of PPARα antagonism [1] serves as a positive control hypothesis for target engagement studies.

Reference Compound for Analytical Method Development in Benzothiazole Sulfonamide Analysis

With a defined molecular weight (452.54 g/mol), molecular formula (C23H20N2O4S2), and commercial availability at ≥95% purity, this compound can serve as a reference standard for HPLC-MS method development, retention time calibration, and fragmentation pattern libraries for benzothiazole sulfonamide screening panels. Its distinct meta-phenyl connectivity differentiates it from other commercially available benzothiazole amides.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.